molecular formula C8H16N2OS B12458199 3-methyl-N'-propanethioylbutanehydrazide

3-methyl-N'-propanethioylbutanehydrazide

Cat. No.: B12458199
M. Wt: 188.29 g/mol
InChI Key: WYNDVZVENXGFAG-UHFFFAOYSA-N
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Description

3-methyl-N’-propanethioylbutanehydrazide is an organic compound with the molecular formula C8H16N2OS It is a hydrazide derivative, characterized by the presence of a thioyl group and a butane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N’-propanethioylbutanehydrazide typically involves the reaction of 3-methylbutanoyl chloride with propanethioylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of 3-methyl-N’-propanethioylbutanehydrazide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and pH. The product is then purified using techniques like recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N’-propanethioylbutanehydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioyl group to a thiol or a sulfide.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various hydrazide derivatives.

Scientific Research Applications

3-methyl-N’-propanethioylbutanehydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-methyl-N’-propanethioylbutanehydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    3-Methylfentanyl: An opioid analgesic with a similar structural motif.

    3-Methylphenethylamine: A trace amine with related chemical properties.

    tert-Amyl methyl ether: An ether compound with comparable reactivity.

Uniqueness

3-methyl-N’-propanethioylbutanehydrazide is unique due to its specific combination of a thioyl group and a hydrazide moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H16N2OS

Molecular Weight

188.29 g/mol

IUPAC Name

3-methyl-N'-propanethioylbutanehydrazide

InChI

InChI=1S/C8H16N2OS/c1-4-8(12)10-9-7(11)5-6(2)3/h6H,4-5H2,1-3H3,(H,9,11)(H,10,12)

InChI Key

WYNDVZVENXGFAG-UHFFFAOYSA-N

Canonical SMILES

CCC(=S)NNC(=O)CC(C)C

Origin of Product

United States

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